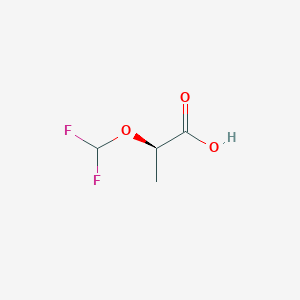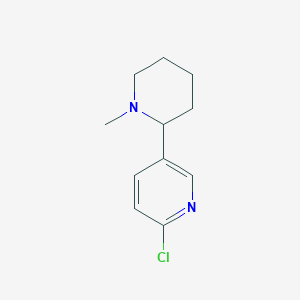![molecular formula C9H9ClO2 B13202461 1-[2-(Chloromethoxy)phenyl]ethan-1-one](/img/structure/B13202461.png)
1-[2-(Chloromethoxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Chloromethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9ClO2. It is a chlorinated derivative of phenyl ethanone and is used primarily in research settings. The compound is characterized by the presence of a chloromethoxy group attached to the phenyl ring, which influences its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Chloromethoxy)phenyl]ethan-1-one typically involves the chloromethylation of 2-hydroxyacetophenone. The reaction is carried out under controlled conditions using chloromethyl methyl ether (CMME) and a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Chloromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones, depending on the nucleophile used.
Scientific Research Applications
1-[2-(Chloromethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Chloromethoxy)phenyl]ethan-1-one involves its interaction with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions can modulate the compound’s activity and interactions with other molecules, influencing its overall effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one
- 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
Uniqueness
1-[2-(Chloromethoxy)phenyl]ethan-1-one is unique due to the specific positioning of the chloromethoxy group on the phenyl ring. This structural feature influences its reactivity and interactions, distinguishing it from other similar compounds. The presence of the chloromethoxy group also imparts distinct chemical properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-[2-(chloromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)8-4-2-3-5-9(8)12-6-10/h2-5H,6H2,1H3 |
InChI Key |
BZCMKUMOICFFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


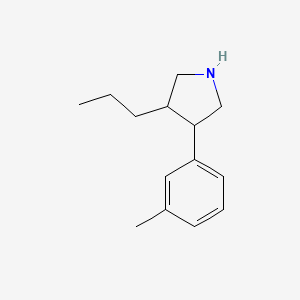
![3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13202387.png)
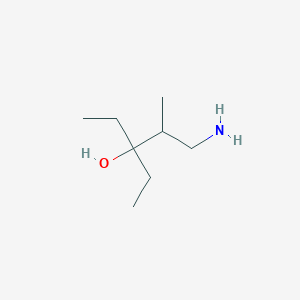



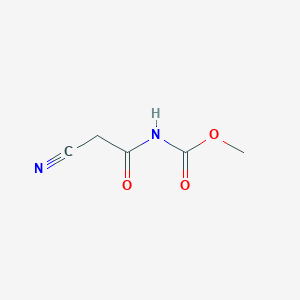
![2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol](/img/structure/B13202430.png)
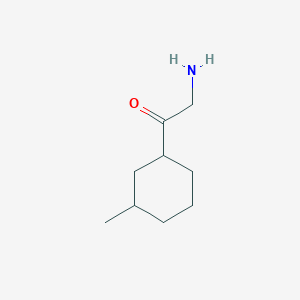
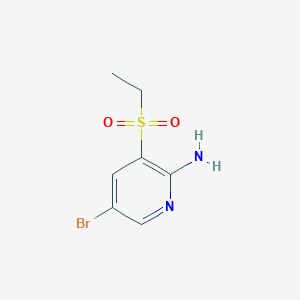
![4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13202453.png)

